molecular formula C19H32O2 B14555542 Methyl octadec-2-en-6-ynoate CAS No. 62228-30-2

Methyl octadec-2-en-6-ynoate

Cat. No.: B14555542
CAS No.: 62228-30-2
M. Wt: 292.5 g/mol
InChI Key: YISPOPKMSRFFCT-UHFFFAOYSA-N
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Description

Methyl octadec-2-en-6-ynoate is an organic compound belonging to the class of acetylenic fatty acid esters It is characterized by the presence of a triple bond (alkyne) and a double bond (alkene) within its long carbon chain, making it a unique molecule with interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octadec-2-en-6-ynoate typically involves the reaction of an acetylenic derivative with specific reagents. One common method includes the reaction of the acetylenic derivative with mercuric acetate in methanol to form mercury adducts, followed by treatment with acid to remove the mercury groups . This method ensures the formation of the desired ester with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-2-en-6-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of hydroxy and keto derivatives.

    Reduction: Formation of alkenes and alkanes.

    Substitution: Formation of substituted esters.

Scientific Research Applications

Methyl octadec-2-en-6-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl octadec-2-en-6-ynoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the triple bond allows for unique interactions with active sites of enzymes, leading to specific biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octadec-2-en-6-ynoate is unique due to the specific positioning of its double and triple bonds, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62228-30-2

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-2-en-6-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-12,15-16H2,1-2H3

InChI Key

YISPOPKMSRFFCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CCCC=CC(=O)OC

Origin of Product

United States

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